(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
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Overview
Description
The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone” is a complex organic molecule that features a triazole ring, an azetidine ring, and a pyrrole ring. These structural motifs are often found in bioactive molecules and can impart unique chemical and biological properties.
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives have been widely explored in the pharmaceutical industry and academics due to their broad spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Mode of Action
It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
It’s known that 1,2,3-triazole derivatives show numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Pharmacokinetics
Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .
Result of Action
It’s known that 1,2,3-triazole derivatives have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Action Environment
It’s known that the stability and efficacy of 1,2,3-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole, azetidine, and pyrrole rings, followed by their assembly into the final structure. Typical synthetic routes might include:
Cycloaddition reactions: to form the triazole ring.
Nucleophilic substitution: or to form the azetidine ring.
Pyrrole synthesis: via condensation reactions.
Industrial Production Methods
Industrial production would require optimization of these synthetic steps for scalability, yield, and purity. This might involve:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially converting functional groups to higher oxidation states.
Reduction: Reducing functional groups to lower oxidation states.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in synthetic chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits bioactivity.
Industry: Use in materials science or as a precursor for industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: can be compared to other compounds with similar ring structures, such as:
Uniqueness
The uniqueness of this compound lies in the combination of these three distinct ring systems, which could confer unique chemical reactivity and biological activity not found in simpler analogs.
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(20-11-15(12-20)21-10-7-17-18-21)13-3-5-14(6-4-13)19-8-1-2-9-19/h1-10,15H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCQPNFVSIGIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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